Tacrolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organ Transplantation

Tacrolimus is a cornerstone medication in preventing organ rejection after transplantation. It works by suppressing the immune system's T-lymphocytes, which can attack the transplanted organ [1]. Research has been crucial in establishing optimal dosing regimens and combination therapies with other immunosuppressants to balance efficacy and minimize side effects [2].

Autoimmune Diseases

Tacrolimus's immunosuppressive properties are being explored in treating various autoimmune diseases. Research is ongoing to investigate its effectiveness in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [3, 4, 5]. Studies are evaluating its ability to modulate the immune response and reduce inflammation associated with these conditions.

Skin Diseases

Topical formulations of Tacrolimus have shown promise in treating inflammatory skin conditions such as atopic dermatitis and eczema. Research focuses on its ability to reduce inflammation, itching, and improve skin barrier function [6, 7]. Studies are also exploring its potential for other skin conditions like vitiligo.

Cancer Research

Emerging research explores the potential of Tacrolimus in cancer treatment. Studies are investigating its ability to target specific pathways involved in tumor growth and survival [8]. This is an active area of research, and further investigation is needed to determine its therapeutic potential.

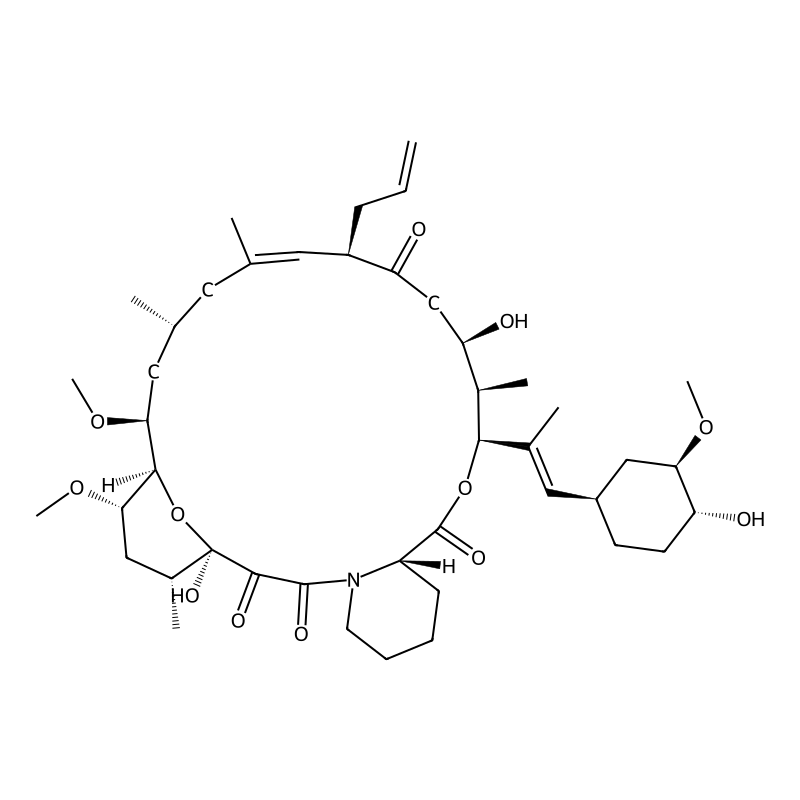

Tacrolimus is a potent immunosuppressive agent classified as a macrolide antibiotic. It was first discovered in 1984 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis. The chemical structure of tacrolimus is characterized by a large lactone ring, consisting of 44 carbon atoms, 69 hydrogen atoms, one nitrogen atom, and 12 oxygen atoms, with a molecular weight of approximately 804.0182 g/mol. Its chemical formula is . Tacrolimus is primarily used to prevent organ rejection in transplant patients and treat various autoimmune conditions.

Tacrolimus acts as an immunosuppressant by inhibiting calcineurin, a phosphatase enzyme crucial for T-lymphocyte activation. By binding to a specific cytosolic protein (FKBP12), Tacrolimus forms a complex that inactivates calcineurin. This prevents T-lymphocytes from performing their immune functions, thereby suppressing the immune response and reducing the risk of organ rejection.

Tacrolimus is a potent drug with potential side effects. These include:

- Nephrotoxicity: Can damage the kidneys, requiring careful monitoring of kidney function during treatment [].

- Neurotoxicity: May cause tremors, headaches, and confusion [].

- Hyperglycemia: Can increase blood sugar levels [].

- Increased risk of infection: By suppressing the immune system, Tacrolimus increases susceptibility to infections [].

Tacrolimus is not flammable but should be handled with care due to its potential health risks.

Data and Case Studies:

- A study published in Transplantation Reviews found that Tacrolimus, compared to cyclosporine A (another immunosuppressant), resulted in lower rates of acute rejection episodes following kidney transplantation.

- However, a case study reported in BMJ Case Reports highlighted the potential for Tacrolimus-induced nephrotoxicity, emphasizing the need for close monitoring during treatment.

Tacrolimus functions primarily through its interaction with the immunophilin FK506 binding protein (FKBP-12). This binding forms a complex that inhibits the phosphatase activity of calcineurin, a critical enzyme in T-cell activation. The inhibition of calcineurin prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thus blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation and activation . The metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which convert tacrolimus into several metabolites, including 13-demethyl tacrolimus and 31-demethyl tacrolimus .

Tacrolimus exhibits significant immunosuppressive properties, making it effective in preventing transplant rejection. It selectively inhibits T-cell activation by interfering with calcium-dependent signaling pathways. This results in reduced production of key cytokines such as interleukin-2, interleukin-3, interleukin-4, and tumor necrosis factor-alpha . Additionally, tacrolimus has been shown to downregulate IgE receptors on mast cells and basophils, contributing to its efficacy in treating atopic dermatitis .

The biosynthesis of tacrolimus involves a hybrid pathway combining type I polyketide synthases and nonribosomal peptide synthetases. The process begins with the formation of a starter unit from chorismic acid, followed by the incorporation of various elongation units such as malonyl-CoA and methylmalonyl-CoA. Enzymes encoded by specific genes facilitate these steps, leading to the cyclization and post-synthetic modifications that yield biologically active tacrolimus .

Tacrolimus is widely used in clinical settings for:

- Organ Transplantation: To prevent acute rejection in kidney, liver, heart, and lung transplant recipients.

- Dermatological Conditions: As a topical treatment for moderate to severe atopic dermatitis when conventional therapies fail.

- Other Autoimmune Disorders: Such as severe refractory uveitis and vitiligo .

Tacrolimus interacts with various medications and substances that can affect its metabolism or efficacy. Notably:

- Cyclosporine: Concomitant use may require careful monitoring due to potential increased toxicity.

- CYP3A Inhibitors/Inducers: Medications affecting cytochrome P450 enzymes can significantly alter tacrolimus levels, necessitating dose adjustments .

- Herbal Supplements: Products like St. John's Wort can reduce tacrolimus effectiveness due to enzyme induction .

Several compounds share similarities with tacrolimus in terms of their immunosuppressive properties or mechanisms of action. Here are some notable examples:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cyclosporine | Cyclic peptide | Inhibits calcineurin similar to tacrolimus | Structurally distinct; more widely used historically |

| Sirolimus | Macrolide | Inhibits mammalian target of rapamycin (mTOR) | Different mechanism; used primarily for renal transplants |

| Everolimus | Macrolide | Similar to sirolimus; mTOR inhibitor | Used in oncology as well as transplantation |

| Mycophenolate mofetil | Prodrug | Inhibits lymphocyte proliferation via purine synthesis | Often used in combination with other immunosuppressants |

Tacrolimus is unique due to its specific binding affinity for FKBP-12 and its potent effects on T-cell signaling pathways compared to these other agents . Its distinct biosynthesis pathway also contributes to its unique pharmacological profile.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.03 (est)

Appearance

Melting Point

UNII

WM0HAQ4WNM

Related CAS

104987-11-3 (Parent)

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Drug Indication

FDA Label

Prophylaxis of transplant rejection in adult kidney or liver allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult patients.

Prophylaxis of transplant rejection in adult and paediatric, kidney, liver or heart allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult and paediatric patients.

Flare treatmentAdults and adolescents (16 years of age and above)Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Children (two years of age and above)Treatment of moderate to severe atopic dermatitis in children (two years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatmentMaintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring four or more times per year) who have had an initial response to a maximum of six weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).

Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Treatment of moderate to severe atopic dermatitis in children (2 years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring 4 or more times per year) who have had an initial response to a maximum of 6 weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).

Prevention of solid organ transplant rejection, Treatment of solid organ transplant rejection

Livertox Summary

Drug Classes

Therapeutic Uses

Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic kidney transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/

Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic liver transplants. It is recommended that Prograf be used concomitantly with adrenal corticosteroids. Therapeutic drug monitoring is recommended for all patients receiving Prograf. /Included in US product label/

Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic heart transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/

For more Therapeutic Uses (Complete) data for Tacrolimus (13 total), please visit the HSDB record page.

Pharmacology

Anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.

MeSH Pharmacological Classification

ATC Code

D11AH01

D11AX14

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AH - Agents for dermatitis, excluding corticosteroids

D11AH01 - Tacrolimus

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AD - Calcineurin inhibitors

L04AD02 - Tacrolimus

Mechanism of Action

Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression).

The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells.

Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphatases [EC:3.1.3.-]

PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

109581-93-3

Absorption Distribution and Excretion

Maternal and umbilical cord (venous and arterial) samples were obtained at delivery from eight solid organ allograft recipients to measure tacrolimus and metabolite bound and unbound concentrations in blood and plasma. Tacrolimus pharmacokinetics in breast milk were assessed in one subject. Mean (+ or - SD) tacrolimus concentrations at the time of delivery in umbilical cord venous blood (6.6 + or - 1.8 ng ml(-1)) were 71 + or - 18% (range 45-99%) of maternal concentrations (9.0 + or - 3.4 ng ml(-1)). The mean umbilical cord venous plasma (0.09 + or - 0.04 ng ml(-1)) and unbound drug concentrations (0.003 + or - 0.001 ng ml(-1)) were approximately one fifth of the respective maternal concentrations. Arterial umbilical cord blood concentrations of tacrolimus were 100 + or - 12% of umbilical venous concentrations. In addition, infant exposure to tacrolimus through the breast milk was less than 0.3% of the mother's weight-adjusted dose. Differences between maternal and umbilical cord tacrolimus concentrations may be explained in part by placental P-gp function, greater red blood cell partitioning and higher haematocrit levels in venous cord blood.

Ten colostrum samples were obtained from six women in the immediate postpartum period (0-3 days) with a mean drug concentration of 0.79 ng/mL (range 0.3-1.9 ng/mL). The median milk:maternal plasma ratio was 0.5.

The plasma protein binding of tacrolimus is approximately 99% and is independent of concentration over a range of 5-50 ng/mL. Tacrolimus is bound mainly to albumin and alpha-1-acid glycoprotein, and has a high level of association with erythrocytes. The distribution of tacrolimus between whole blood and plasma depends on several factors, such as hematocrit, temperature at the time of plasma separation, drug concentration, and plasma protein concentration. In a US study, the ratio of whole blood concentration to plasma concentration averaged 35 (range 12 to 67). There was no evidence based on blood concentrations that tacrolimus accumulates systemically upon intermittent topical application for periods of up to 1 year. As with other topical calcineurin inhibitors, it is not known whether tacrolimus is distributed into the lymphatic system.

For more Absorption, Distribution and Excretion (Complete) data for Tacrolimus (9 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Wikipedia

1,1,1-Trichloroethane

FDA Medication Guides

Tacrolimus

CAPSULE, EXTENDED RELEASE;ORAL

ASTELLAS

09/14/2023

11/22/2022

Envarsus XR

Tacrolimus

TABLET, EXTENDED RELEASE;ORAL

VELOXIS PHARMS INC

09/14/2023

Protopic

OINTMENT;TOPICAL

LEO PHARMA AS

02/25/2019

Drug Warnings

/BOXED WARNING/ WARNING: Long-term Safety of Topical Calcineurin Inhibitors Has Not Been Established Although a causal relationship has not been established, rare cases of malignancy (e.g., skin and lymphoma) have been reported in patients treated with topical calcineurin inhibitors, including Protopic Ointment. Therefore: Continuous long-term use of topical calcineurin inhibitors, including Protopic Ointment, in any age group should be avoided, and application limited to areas of involvement with atopic dermatitis; Protopic Ointment is not indicated for use in children less than 2 years of age; Only 0.03% Protopic Ointment is indicated for use in children 2-15 years of age.

Topical tacrolimus therapy should be avoided for malignant or premalignant skin conditions (e.g., cutaneous T-cell lymphoma (CTCL)), which may appear clinically similar to dermatitis.

Because of a potential increased risk for skin cancer, patients /using topical tacrolimus/ should be advised to limit exposure to sunlight or other UV light by wearing protective clothing and using a broad-spectrum sunscreen with a high protection factor.

For more Drug Warnings (Complete) data for Tacrolimus (42 total), please visit the HSDB record page.

Biological Half Life

... A case of tacrolimus toxicity in a non-transplant patient /is presented/. ... /The/ patient's tacrolimus dose was 2.1 mg/kg/day for 4 days (therapeutic 0.03 to 0.05 mg/kg/day). Her tacrolimus elimination half-life was 16.5 hours, compared to a mean half-life in healthy volunteers of 34.2 +/- 7.7 hours. ...

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 °C-30 °C (59 °F-86 °F).

Store at room temperature 25 °C (77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).

Interactions

Grapefruit juice inhibits CYP3A-enzymes resulting in increased tacrolimus whole blood trough concentrations, and patients should avoid eating grapefruit or drinking grapefruit juice with tacrolimus.

Since tacrolimus is metabolized mainly by CYP3A enzymes, drugs or substances known to inhibit these enzymes may increase tacrolimus whole blood concentrations. Drugs known to induce CYP3A enzymes may decrease tacrolimus whole blood concentrations. Dose adjustments may be needed along with frequent monitoring of tacrolimus whole blood trough concentrations when Prograf is administered with CYP3A inhibitors or inducers. In addition, patients should be monitored for adverse reactions including changes in renal function and QT prolongation.

Verapamil, diltiazem, nifedipine, and nicardipine inhibit CYP3A metabolism of tacrolimus and may increase tacrolimus whole blood concentrations. Monitoring of whole blood concentrations and appropriate dosage adjustments of tacrolimus are recommended when these calcium channel blocking drugs and tacrolimus are used concomitantly.

For more Interactions (Complete) data for Tacrolimus (18 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Drug Monit. 1993 Aug;15(4):349. PubMed PMID: 7694395.

2: Piekoszewski W, Chow FS, Jusko WJ. Disposition of tacrolimus (FK 506) in

rabbits. Role of red blood cell binding in hepatic clearance. Drug Metab Dispos.

1993 Jul-Aug;21(4):690-8. PubMed PMID: 7690698.

3: Piekoszewski W, Jusko WJ. Plasma protein binding of tacrolimus in humans. J

Pharm Sci. 1993 Mar;82(3):340-1. PubMed PMID: 7680714.

4: Jegasothy BV, Ackerman CD, Todo S, Fung JJ, Abu-Elmagd K, Starzl TE.

Tacrolimus (FK 506)--a new therapeutic agent for severe recalcitrant psoriasis.

Arch Dermatol. 1992 Jun;128(6):781-5. PubMed PMID: 1376102; PubMed Central PMCID:

PMC3208344.

5: Min DI, Brown T, Hwang GC. Visual compatibility of tacrolimus with commonly

used drugs during simulated Y-site injection. Am J Hosp Pharm. 1992

Dec;49(12):2964-6. PubMed PMID: 1282779.